Hexadecyl 3-(ethylamino)-3-oxopropanoate
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Overview
Description
Hexadecyl 3-(ethylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by a long hexadecyl chain attached to a 3-(ethylamino)-3-oxopropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-(ethylamino)-3-oxopropanoate typically involves the esterification of hexadecanol with 3-(ethylamino)-3-oxopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 3-(ethylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexadecyl 3-(carboxylamino)-3-oxopropanoate.
Reduction: Hexadecyl 3-(ethylamino)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadecyl 3-(ethylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of Hexadecyl 3-(ethylamino)-3-oxopropanoate involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic ester and amino groups interact with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Cetyl Alcohol (Hexadecan-1-ol): Similar long-chain structure but lacks the ester and amino groups.
Hexadecyl Palmitate: An ester with a similar long-chain structure but different functional groups.
1-Hexadecyl-3-methylimidazolium Bromide: An ionic liquid with a long alkyl chain but different ionic properties.
Uniqueness
Hexadecyl 3-(ethylamino)-3-oxopropanoate is unique due to its combination of a long hydrophobic chain and a hydrophilic ester-amino group, making it an effective amphiphilic compound. This unique structure allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .
Properties
CAS No. |
138075-98-6 |
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Molecular Formula |
C21H41NO3 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
hexadecyl 3-(ethylamino)-3-oxopropanoate |
InChI |
InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-21(24)19-20(23)22-4-2/h3-19H2,1-2H3,(H,22,23) |
InChI Key |
USXMJPDDGKUGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(=O)NCC |
Origin of Product |
United States |
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